1,4,5,6-Tetrahydrocyclopenta[b]pyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[b]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-6-4-5-8-7(6)3-1/h4-5,8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSKVYIIXZCDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Fused Pyrrole Ring Systems in Chemical Science
Fused pyrrole (B145914) ring systems are a cornerstone of heterocyclic chemistry, with their prevalence in a vast array of natural products and synthetic molecules underscoring their importance. researchgate.net The pyrrole nucleus itself is a fundamental component of essential biological molecules such as heme, chlorophyll, and vitamin B12. numberanalytics.com When a pyrrole ring is fused to another ring system, the resulting structure often exhibits novel chemical and physical properties.
These fused systems are of significant interest for several reasons:
Biological Activity: Pyrrole and its fused derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anti-tumor, and antiviral properties. ingentaconnect.comresearchgate.net This has made them attractive targets for drug discovery and development. biolmolchem.com
Structural Rigidity and Complexity: The fusion of rings introduces a degree of rigidity to the molecular framework. This can be advantageous in the design of molecules that need to bind to specific biological targets with high affinity and selectivity. mdpi.com
Electronic Properties: The electron-rich nature of the pyrrole ring can be modulated by the fused ring system, leading to unique electronic and photophysical properties. scielo.br This has led to their investigation in materials science for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com
The diverse applications of fused pyrrole systems in both life sciences and materials science continue to drive research into their synthesis and functionalization.
Academic Context and Research Interest in 1,4,5,6 Tetrahydrocyclopenta B Pyrrole Scaffolds
Within the broader family of fused pyrroles, the 1,4,5,6-tetrahydrocyclopenta[b]pyrrole scaffold has carved out a specific niche of academic interest. ontosight.ai Research into this particular molecule and its derivatives is driven by its potential as a key structural moiety in bioactive compounds. researchgate.net
Key areas of research interest include:
Medicinal Chemistry: A significant driver of research is the potential for this scaffold to serve as a basis for the development of new therapeutic agents. For instance, derivatives of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole have shown promising anti-inflammatory activity. researchgate.net The core structure is also being explored for its potential in developing anticancer agents. ontosight.ai
Synthetic Methodology: The development of efficient and versatile methods for the synthesis of substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles is an active area of research. nih.govacs.org This includes the use of catalysis to control the formation of the bicyclic system and the introduction of various substituents. acs.org
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials, such as conducting polymers and organic semiconductors. ontosight.ai
The academic interest in this scaffold lies in its potential to provide a platform for the creation of a diverse range of functional molecules with tailored properties.
Structural Framework and Its Relevance in Organic Chemistry Research
Cascade and Tandem Reaction Strategies
A notable gold(I)-catalyzed tandem reaction has been developed for the synthesis of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (B13020241) derivatives. nih.govrsc.org This methodology utilizes 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium (B1175870) acetate (B1210297) to generate a series of polysubstituted pyrroles in moderate to good yields. nih.govrsc.org The reaction cascade is initiated by a Meyer-Schuster rearrangement, followed by a 1,2-migration and culminates in a Paal-Knorr cyclization to afford the final product.
The proposed mechanism for this transformation involves the gold catalyst activating the alkyne moiety of the starting material. This activation facilitates a rearrangement to an allene (B1206475) intermediate, which then undergoes further transformations leading to a 1,4-dicarbonyl compound. This intermediate is then perfectly primed for a subsequent Paal-Knorr condensation with an amine to construct the pyrrole ring.
| Starting Material | Amine Source | Catalyst | Product | Yield |
| 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol | Primary Amines | Au(I) | 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives | Moderate to Good |
| 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol | NH4OAc | Au(I) | 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | Moderate to Good |
An efficient platinum-catalyzed cascade reaction of 2-alkynyl-1-azaspiro[2.3]hexanes provides a convenient route to variously substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles. acs.orgnih.gov This process involves a sequence of cyclization and ring expansion, transforming the spirocyclic starting material into the fused pyrrole ring system. acs.orgnih.gov
The reaction is believed to proceed through the platinum-catalyzed activation of the alkyne, which initiates an intramolecular cyclization. This is followed by a rearrangement and expansion of the four-membered ring of the azaspiro[2.3]hexane system to form the five-membered carbocyclic portion of the final product. This methodology allows for the synthesis of a variety of substituted derivatives of the target heterocycle. acs.orgnih.gov
| Substrate | Catalyst | Process | Product |
| 2-Alkynyl-1-azaspiro[2.3]hexanes | Platinum catalyst | Cascade Cyclization/Ring Expansion | Substituted 1,4,5,6-Tetrahydrocyclopenta[b]pyrroles |
A modular and expedient synthesis of tetrahydrocyclopenta[b]pyrroles has been achieved through a Brønsted acid-catalyzed formal [2+2+1] annulation reaction. nih.gov This strategy brings together three readily accessible components: silyloxyallyl cations as electrophiles, and silylenol ethers and amines as two distinct nucleophiles. nih.gov
The reaction pathway involves the regioselective interception of the silyloxyallyl cation by the silylenol ether to form a γ-keto silylenol ether. nih.gov Subsequent protodesilylation under the acidic conditions generates a 1,4-diketone intermediate. nih.gov The final step is a Paal-Knorr condensation of this diketone with a primary amine to furnish the tetrahydrocyclopenta[b]pyrrole core. nih.gov A variety of amines, including ammonia (B1221849), cyclopropylamine, propylamine, allylamine, and benzylamine, have been successfully employed in this reaction, leading to excellent yields of the corresponding N-substituted products. nih.gov
| Electrophile | Nucleophile 1 | Nucleophile 2 | Catalyst | Key Intermediate | Product |
| Silyloxyallyl cation | Silylenol ether | Primary Amine | Brønsted Acid (e.g., tosic acid) | 1,4-Diketone | Tetrahydrocyclopenta[b]pyrrole |
Copper catalysts have been effectively utilized in the synthesis of pyrrole derivatives through various cascade reactions. One such approach involves the synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines using a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions. rsc.org This method can also be performed in a one-pot manner starting from the in situ formation of the 3,6-dihydro-1,2-oxazines via a hetero Diels-Alder reaction. rsc.org
Another copper-catalyzed cascade involves a three-component reaction of 2-aminobenzimidazole, an aldehyde, and a terminal alkyne to produce benzimidazole-linked tetrasubstituted pyrroles. nih.gov The sequence includes the formation of a propargylamine, insertion of the terminal alkyne, a ring-opening reaction, and finally, an intramolecular carbonylative cyclization under aerobic conditions to form a 2-ketopyrrole ring. nih.gov While not directly forming this compound, these methods highlight the versatility of copper catalysis in constructing the pyrrole core through tandem sequences.
An efficient synthesis of highly functionalized pyrroles has been developed via a Palladium(II)-catalyzed tandem heterocyclization of 1-(1-alkynyl)cyclopropyl oxime derivatives. acs.orgnih.govacs.org This reaction proceeds under mild conditions using Pd(TFA)2 as the catalyst. nih.gov
The proposed reaction mechanism begins with the coordination of the Pd(II) catalyst to the alkyne moiety, which activates it for an intramolecular nucleophilic attack by the nitrogen atom of the oxime ether. acs.org This leads to the formation of an azocarbenium intermediate. acs.org Subsequently, the cyclopropane (B1198618) ring undergoes an intermolecular nucleophilic attack, followed by protonation, to yield the final functionalized pyrrole product and regenerate the palladium catalyst. nih.govacs.org This method provides access to pyrroles with a high degree of substitution in moderate to excellent yields. nih.govacs.org
| Substrate | Catalyst | Key Steps | Product | Yield |
| 1-(1-Alkynyl)cyclopropyl oxime derivatives | Pd(TFA)2 | Intramolecular nucleophilic attack, Ring-opening, Intermolecular nucleophilic attack, Protonation | Functionalized Pyrroles | Moderate to Excellent |
Cycloaddition and Rearrangement-Based Syntheses
While cascade and tandem reactions are prominent, other strategies involving cycloadditions and rearrangements also play a crucial role in the synthesis of the this compound scaffold. These methods often provide alternative pathways to key intermediates or the final ring system itself, showcasing the diverse array of synthetic tools available to organic chemists. Further research in this area continues to expand the synthetic arsenal (B13267) for accessing this important heterocyclic motif.
Formal [2+2] Cycloaddition of Dialkyl Acetylenedicarboxylates with 5,6-Unsubstituted 1,4-Dihydropyridines
A notable method for synthesizing the tetrahydrocyclopenta[b]pyrrole framework involves the reaction between dialkyl acetylenedicarboxylates and 5,6-unsubstituted 1,4-dihydropyridines. nih.gov While the primary products of this reaction under reflux conditions in acetonitrile (B52724) are 2-azabicyclo[4.2.0]octa-3,7-dienes, derivatives of 1,3a,4,6a-tetrahydrocyclopenta[b]pyrrole are formed as minor products through a subsequent rearrangement. nih.gov
The reaction is initiated by a formal [2+2] cycloaddition. The high reactivity of the unsubstituted C=C double bond in the 5,6-unsubstituted 1,4-dihydropyridine (B1200194) allows it to act as an activated alkene in cycloaddition reactions. nih.govbeilstein-journals.org This process provides a convenient route to the fused pyrrole system, albeit as a secondary product.
Table 1: Synthesis of Tetrahydrocyclopenta[b]pyrrole Derivatives via Formal [2+2] Cycloaddition nih.gov
| Dialkyl Acetylenedicarboxylate | 5,6-Unsubstituted 1,4-Dihydropyridine | Solvent | Condition | Major Product | Minor Product (Tetrahydrocyclopenta[b]pyrrole derivative) |
| Dimethyl acetylenedicarboxylate | 2-benzyl-3-methyl-5-(4-nitrophenyl)-1,4-dihydropyridine | Acetonitrile | Reflux | 2-azabicyclo[4.2.0]octa-3,7-diene derivative | 1,3a,4,6a-tetrahydrocyclopenta[b]pyrrole derivative |
| Diethyl acetylenedicarboxylate | 2-benzyl-3-methyl-5-(4-nitrophenyl)-1,4-dihydropyridine | Acetonitrile | Reflux | 2-azabicyclo[4.2.0]octa-3,7-diene derivative | 1,3a,4,6a-tetrahydrocyclopenta[b]pyrrole derivative |
Intramolecular Michael Addition Pathways in Fused Pyrrole Formation
Intramolecular Michael addition is a powerful strategy for forming cyclic structures. In the context of fused pyrroles, this reaction involves a nucleophilic attack from the pyrrole ring onto a tethered Michael acceptor. anu.edu.au This pathway is particularly useful for creating the five-membered ring fused to the pyrrole core, leading to the tetrahydrocyclopenta[b]pyrrole system.
The key step involves the cyclization of the C2 position of a pyrrole onto an N-tethered acrylate (B77674) or a related Michael acceptor. anu.edu.au This process can be designed to produce specific stereochemical outcomes, making it a valuable tool in the asymmetric synthesis of complex molecules. Research has focused on inducing asymmetry through chiral auxiliaries, chiral Lewis acids, or organocatalysts to control the formation of the stereogenic centers in the final product. anu.edu.au
Acid-Mediated Nazarov Cyclizations of Prefunctionalized Pyrrolyl Vinyl Ketones
The Nazarov cyclization is a classic method for synthesizing cyclopentenones through the 4π-electrocyclic ring closure of divinyl ketones, typically mediated by a Lewis acid or protic acid. organic-chemistry.orgwikipedia.org This reaction can be adapted to synthesize cyclopenta[b]pyrroles by using a prefunctionalized pyrrolyl vinyl ketone as the substrate.
In this approach, the acid catalyst activates the ketone, generating a pentadienyl cation. wikipedia.org This intermediate then undergoes a conrotatory electrocyclization to form an oxyallyl cation. A subsequent elimination and tautomerization yield the cyclopentenone fused to the pyrrole ring. wikipedia.org The regioselectivity and stereoselectivity of the cyclization can be influenced by substituents on the divinyl ketone system. organic-chemistry.org While the general mechanism is well-established, its application starting from pyrrolyl vinyl ketones provides a direct route to the cyclopenta[b]pyrrole (B12890464) core. nih.govillinois.edu
Pyrrole Annulations with α-Oxoketene Dithioacetals
A highly efficient method for constructing cyclopenta[b]pyrrole derivatives involves the Brønsted acid-mediated annulation of α-oxoketene dithioacetals with pyrroles. nih.gov This protocol offers facile access to a diverse range of these fused systems under mild conditions. Acids such as trifluoroacetic acid and para-toluenesulfonic acid hydrate (B1144303) are effective in promoting the annulation reaction. nih.gov
Another novel domino process involves the base-induced reaction of cyclic α-oxoketene dithioacetals with activated methylene (B1212753) isocyanides. acs.orgnih.gov This reaction proceeds through a 1,4-conjugate addition of the methylene isocyanide carbanion to the oxoketene dithioacetal, followed by an intramolecular cyclization. The resulting intermediate undergoes rearrangement to form a variety of annulated pyrroles, including those with a cyclopenta[b]pyrrole structure. acs.org
Table 2: Synthesis of Annulated Pyrroles from α-Oxoketene Dithioacetals acs.org
| Cyclic α-Oxoketene Dithioacetal Source | Methylene Isocyanide | Base | Product |
| Dibenzooxepin-10-one | Ethyl isocyanoacetate | DBU | Tetracyclic pyrrolo-fused dibenzooxocinone |
| Dibenzothiepin-10-one | Tosylmethyl isocyanide | DBU | Tetracyclic pyrrolo-fused dibenzothiocinone |
Phosphine-Catalyzed Sequential Annulation Processes
Phosphine-catalyzed annulation reactions represent a modern and versatile tool for the synthesis of heterocyclic compounds. These reactions can be employed to construct the tetrahydrocyclopenta[b]pyrrole skeleton through various cycloaddition pathways, such as [3+2] or [4+1] annulations. acs.orgorganic-chemistry.org
For instance, a phosphine-catalyzed [3+2] annulation between modified allylic compounds and imines can produce substituted pyrrolines. organic-chemistry.org By carefully choosing the substrates, this methodology can be adapted to create the fused bicyclic system. The general mechanism involves the in-situ formation of a phosphorus ylide from the allylic precursor, which then reacts with the second component in a cycloaddition cascade to build the heterocyclic ring. acs.org These processes are often highly regio- and diastereoselective. organic-chemistry.org
Classical and Modern Pyrrole Synthesis Adaptations
Classical pyrrole syntheses remain fundamental in organic chemistry and have been adapted to create more complex fused systems.
Paal-Knorr Condensation Variants for Fused Pyrroles
The Paal-Knorr synthesis is a cornerstone reaction for preparing pyrroles, typically involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions. wikipedia.orgorganic-chemistry.org This method can be adapted for the synthesis of fused pyrroles, such as this compound, by using a cyclic 1,4-dicarbonyl precursor.
In this variant, a 2-(2-oxopropyl)cyclopentan-1-one (B6238029) or a similar cyclopentane-1,3-dione derivative containing the necessary 1,4-dicarbonyl relationship can be condensed with an amine. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the fused bicyclic pyrrole system. organic-chemistry.org Despite its long history, the Paal-Knorr synthesis has been continuously updated with milder and more efficient conditions, including the use of various Brønsted or Lewis acid catalysts and microwave assistance, making it a versatile tool for generating complex pyrrole derivatives. rgmcet.edu.inresearchgate.net
Table 3: Catalysts Used in Paal-Knorr Pyrrole Synthesis rgmcet.edu.inresearchgate.net
| Catalyst Type | Examples |
| Brønsted Acids | Acetic acid, Phosphoric acid, p-Toluenesulfonic acid |
| Lewis Acids | Zinc chloride, Scandium(III) triflate |
| Clay Catalysts | Fe³⁺-montmorillonite, Zn²⁺-montmorillonite |
Trofimov Reaction for Cyclopentanone (B42830) Oxime and Acetylene (B1199291): Quantum-Chemical Modeling and Feasibility
The Trofimov reaction, a powerful method for pyrrole synthesis from ketoximes and acetylenes in a superbasic medium, has been theoretically investigated for its applicability in synthesizing this compound. Quantum-chemical modeling of the reaction between cyclopentanone oxime and acetylene has been performed to understand the mechanism and evaluate its feasibility.
The calculations assessed the kinetic and thermodynamic characteristics for each stage of the proposed reaction pathway. The results from this modeling indicate that the formation of this compound via the Trofimov reaction is theoretically possible. A comparison of the activation barriers for the rate-determining steps with those for the analogous synthesis of 4,5,6,7-tetrahydro-1H-indole (from cyclohexanone (B45756) oxime) revealed them to be similar. This suggests that the synthesis of the target cyclopentanone-fused pyrrole could likely be achieved under experimental conditions comparable to those used for the cyclohexanone-derived analogue, which is typically around 100°C at atmospheric pressure.
| Reaction Stage | This compound Assembly | 4,5,6,7-Tetrahydro-1H-indole Assembly |
|---|---|---|
| Rate-Determining Step | Similar Activation Barrier | Experimentally Successful |
| Predicted Feasibility | Theoretically possible under similar conditions (~100°C, 1 atm) |
Tetrahydrocyclopenta[b]pyrrole Synthesis via Aubert's Protocol
A synthetic route to the cyclopenta[b]pyrrole core has been described by T. Aubert and colleagues. rsc.org This method involves the reaction of 2-azidocyclopent-1-ene-1-carbaldehyde with an aliphatic ester, such as ethyl acetate, followed by a thermal cyclization step to furnish the fused pyrrole ring system. rsc.org This protocol provides a pathway to specific derivatives of the target heterocyclic framework. rsc.org
Dehydrogenation of Pyrrolidine (B122466) Precursors in Pyrrole Ring Formation
A complementary approach to constructing the aromatic pyrrole ring is the dehydrogenation of a pre-existing saturated pyrrolidine ring. This strategy is advantageous as pyrrolidines are often more robust and can be carried through synthetic sequences where the pyrrole ring might be sensitive to the reaction conditions. The final aromatization step then "unmasks" the pyrrole.
This transformation can be challenging because pyrroles are often sensitive to the oxidative conditions required for dehydrogenation. Historically, this has limited the method to pyrrolidines bearing electron-withdrawing groups, using stoichiometric oxidants like manganese dioxide (MnO2). However, recent advances have established catalytic methods. For instance, a commercially available borane (B79455) catalyst, B(C6F5)3, has been shown to effectively catalyze the dehydrogenation of pyrrolidines to pyrroles in an operationally simple procedure. This catalytic approach broadens the scope of substrates that can be used, removing the constraint of requiring electron-withdrawing groups.
Catalyst Systems in this compound Synthesis
The choice of catalyst is crucial in directing the chemical transformations that lead to the this compound core. Both metal-based and metal-free systems have been successfully employed.
Transition Metal Catalysis (e.g., Gold, Platinum, Copper, Palladium)
Transition metals are widely used to catalyze the formation of the tetrahydrocyclopenta[b]pyrrole skeleton through various mechanistic pathways.
Platinum Catalysis : Platinum catalysts have been effectively used in a cascade cyclization/ring-expansion process. nih.govclockss.orgrsc.org This methodology starts from 2-alkynyl-1-azaspiro[2.3]hexanes, which undergo a platinum-catalyzed transformation to yield a variety of substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles with high efficiency. nih.govclockss.org
Palladium Catalysis : Palladium catalysts, in conjunction with phosphine (B1218219) ligands, can be used to synthesize 5- or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor. sigmaaldrich.com The selectivity for either isomer can be controlled by tuning the structure of the phosphine ligand, which influences the relative rates of competing steps in the catalytic cycle, such as reductive elimination and β-hydride elimination. sigmaaldrich.com
Copper Catalysis : A sequential bicatalytic system using calcium(II) and copper(II) salts has been developed for a diversity-oriented synthesis of cyclopenta[b]pyrroles. rsc.orgwikipedia.org This one-pot transformation proceeds through an aza-Piancatelli/hydroamination sequence starting from furan (B31954) and aniline (B41778) derivatives. wikipedia.org
Gold Catalysis : While not as extensively documented for this specific skeleton as platinum, gold catalysis is a known method for pyrrole synthesis. For instance, substituted pyrroles can be formed via a Meyer-Schuster rearrangement and Paal-Knorr cyclization cascade of alkyne diols in the presence of amines, catalyzed by a PPh3AuCl/AgOTf system. jk-sci.com
| Metal Catalyst | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Platinum | Cascade Cyclization/Ring Expansion | 2-Alkynyl-1-azaspiro[2.3]hexanes | nih.govclockss.org |
| Palladium | Arylative Cyclization | γ-(N-arylamino)alkenes and aryl bromides | sigmaaldrich.com |
| Copper(II) (with Ca(II)) | Aza-Piancatelli/Hydroamination | Furan and aniline derivatives | wikipedia.org |
| Gold(I) | Meyer-Schuster/Paal-Knorr Cascade | Alkyne diols and amines | jk-sci.com |
Organocatalysis (e.g., Brønsted Acids, Potassium tert-Butoxide)
Organocatalysis provides a metal-free alternative for synthesizing the target framework, often under mild conditions.
Brønsted Acids : An effective method for constructing highly substituted tetrahydrocyclopenta[b]pyrroles involves a Brønsted acid-catalyzed formal [2 + 2 + 1] annulation. rsc.orgjk-sci.comgoogle.com This one-pot reaction brings together three components: a silyloxyallyl cation (electrophile), a silylenol ether, and a primary amine (nucleophiles). jk-sci.comgoogle.com Catalysts such as pyridinium (B92312) triflate (Py·TfOH) and p-toluenesulfonic acid (p-TsOH) have been used to promote the cascade, which involves C-C bond formation followed by a Paal-Knorr condensation to form the pyrrole ring. jk-sci.comgoogle.comresearchgate.net
Potassium tert-Butoxide : This strong, non-nucleophilic base is used in organocatalytic reactions for pyrrole synthesis. For example, it is employed with an organomolecule catalyst in the cycloisomerization of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes to produce functionalized pyrroles.
Metal-Free Catalytic Approaches in N-Heterocyclic Framework Construction
Metal-free strategies are a cornerstone of green chemistry, avoiding the cost and potential toxicity of transition metal catalysts. The construction of this compound is amenable to such approaches.
The Brønsted acid-catalyzed formal [2 + 2 + 1] annulation is a prime example of a metal-free catalytic method. jk-sci.comgoogle.com This strategy assembles the complex heterocyclic core from simple, readily available precursors in a modular fashion. jk-sci.comgoogle.com By avoiding metals, these syntheses can simplify product purification and are often more environmentally benign. The development of these organocatalytic and metal-free reactions highlights a significant trend in modern organic synthesis toward more sustainable and efficient methodologies for constructing important N-heterocyclic frameworks.
Electrophilic and Nucleophilic Reactivity of the Fused Pyrrole Nucleus
The chemical behavior of the this compound system is fundamentally dictated by the aromatic pyrrole ring fused to a saturated cyclopentane ring. ontosight.ai The pyrrole moiety, being an electron-rich aromatic system, readily participates in electrophilic substitution reactions. The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, increasing its electron density and making it significantly more reactive towards electrophiles than benzene (B151609). pearson.com
Electrophilic Aromatic Substitution:
In general, electrophilic substitution on the pyrrole ring occurs preferentially at the C2 (α) position. This regioselectivity is attributed to the greater stabilization of the cationic intermediate (the arenium ion) formed during the reaction. Attack at the C2-position allows for the positive charge to be delocalized over three atoms, including the nitrogen, through resonance, whereas attack at the C3 (β) position results in a less stable intermediate with delocalization over only two carbon atoms. stackexchange.com
For the this compound system, this principle holds true. Common electrophilic substitution reactions include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the pyrrole ring, typically at the C2 position.
Nitration and Sulfonation: These reactions generally require milder conditions than those used for benzene due to the high reactivity of the pyrrole ring.
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the pyrrole nucleus. Due to the high reactivity, Lewis acid catalysts may not always be necessary, and milder reagents can be employed to avoid polymerization. For instance, acylation can be achieved using acid anhydrides or acyl chlorides. pearson.com
Nucleophilic Reactivity:
While the electron-rich nature of the pyrrole ring makes it inherently resistant to nucleophilic attack, such reactions can be facilitated by the presence of strong electron-withdrawing groups on the ring. These substituents decrease the electron density of the ring, making it more susceptible to attack by nucleophiles. However, direct nucleophilic substitution on the unsubstituted this compound nucleus is not a common reaction pathway. Instead, nucleophilic attack is more relevant in the context of reactions at substituent groups or after modification of the ring system.
Selective N-Alkylation and Acylation Methodologies
Modification of the nitrogen atom of the pyrrole ring is a fundamental strategy for introducing molecular diversity and modulating the electronic and biological properties of the this compound scaffold.
N-Alkylation:
The nitrogen atom of the pyrrole ring in this compound is nucleophilic and can be readily alkylated. ontosight.ai A common method involves deprotonation of the N-H bond with a suitable base to form the corresponding pyrrolide anion, which then acts as a potent nucleophile.
| Base | Alkylating Agent | Solvent | Conditions | Outcome |
| Sodium hydride (NaH) | Alkyl halides (e.g., CH₃I, BnBr) | DMF, THF | Room Temperature | High yield of N-alkylated product |
| Potassium carbonate (K₂CO₃) | Alkyl halides | Acetonitrile, DMF | Reflux | Effective for various alkyl groups |
| Cesium carbonate (Cs₂CO₃) | Alkyl halides | DMF | Room Temperature | Mild and efficient for sensitive substrates |
The choice of base and solvent can be crucial for achieving high yields and preventing side reactions. organic-chemistry.org For instance, in ionic liquids, highly regioselective N-substitution of pyrrole with alkyl halides has been reported. organic-chemistry.org
N-Acylation:
N-acylation introduces an acyl group onto the pyrrole nitrogen, which can serve as a protecting group or as a precursor for further transformations. The resulting N-acylpyrroles are generally less reactive towards electrophiles than their N-unsubstituted counterparts due to the electron-withdrawing nature of the acyl group.
| Acylating Agent | Catalyst/Base | Solvent | Conditions | Outcome |
| Acetic anhydride | None (neat) or catalytic acid/base | Toluene, DCM | Heating | Forms N-acetyl derivative |
| Acyl chlorides (e.g., Benzoyl chloride) | Pyridine, Triethylamine | DCM, THF | 0 °C to Room Temperature | High yield of N-acylated product |
| Carboxylic acids | Coupling agents (e.g., DCC, EDC) | DCM, DMF | Room Temperature | Mild conditions for sensitive substrates |
Recent methodologies have explored transition-metal-free conditions for chemoselective acylation, for example, using N-acylglutarimides with silylamide bases to acylate N-acylpyrroles. rsc.org
Tailored Functionalization for Diversification and Library Synthesis
The this compound scaffold is an attractive core for the development of chemical libraries for drug discovery and materials science. nih.gov Multicomponent reactions (MCRs) and combinatorial chemistry approaches are powerful tools for the rapid generation of diverse derivatives from simple starting materials.
One notable approach involves the platinum-catalyzed cascade cyclization/ring expansion of 2-alkynyl-1-azaspiro[2.3]hexanes, which provides a convenient route to a variety of substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles. nih.gov This method allows for the introduction of substituents at various positions of the fused ring system.
Furthermore, multicomponent reactions involving aldehydes, amines, and other suitable building blocks can be employed to construct the this compound core with inherent diversity. bohrium.comsemanticscholar.org The functional groups introduced through these methods can then be further elaborated using standard synthetic transformations to expand the chemical space of the library. For instance, the synthesis of fused heteroarylprolines has been achieved, and conditions for the selective deprotection and alkylation of the pyrrole nitrogen were developed to enhance the diversity of these systems for applications in peptide synthesis. nih.gov
Impact of Substituent Effects on Reactivity and Regioselectivity
The presence of substituents on the this compound ring system can significantly influence its reactivity and the regioselectivity of subsequent reactions.
Electron-Donating Groups (EDGs):
Substituents such as alkyl, alkoxy, and amino groups are electron-donating. They increase the electron density of the pyrrole ring, further activating it towards electrophilic attack. The directing effect of these groups will depend on their position on the ring. An EDG at the C2 position will generally direct incoming electrophiles to the C4 and C5 positions, while an EDG at the C3 position will direct towards the C2 and C5 positions.
Electron-Withdrawing Groups (EWGs):
Substituents like nitro, cyano, and acyl groups are electron-withdrawing. They decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles. These groups can also alter the regioselectivity of electrophilic substitution. An EWG at the C2 position will typically direct incoming electrophiles to the C4 position, while an EWG at the C3 position will direct to the C5 position.
The interplay of electronic and steric effects of substituents is crucial in determining the outcome of a reaction. For example, a bulky substituent may hinder attack at an adjacent position, leading to substitution at a less sterically crowded but electronically less favored position. The ability to predict and control these substituent effects is essential for the rational design and synthesis of specifically functionalized this compound derivatives.
Computational and Theoretical Investigations of 1,4,5,6 Tetrahydrocyclopenta B Pyrrole
Quantum-Chemical Modeling of Reaction Mechanisms and Pathways
The synthesis of the 1,4,5,6-tetrahydrocyclopenta[b]pyrrole core can be achieved through various synthetic routes, with computational modeling playing a crucial role in elucidating the underlying reaction mechanisms.
One notable pathway is the platinum-catalyzed cascade cyclization and ring expansion of 2-alkynyl-1-azaspiro[2.3]hexanes. nih.govacs.org A proposed mechanism for this transformation involves several key steps that can be modeled using quantum-chemical methods, such as Density Functional Theory (DFT). The proposed cascade begins with the coordination of the platinum catalyst to the alkyne moiety of the azaspiro[2.3]hexane. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the activated alkyne, leading to a cyclization event. The subsequent steps involve a rearrangement and ring expansion of the cyclobutane ring to form the final five-membered cyclopentane (B165970) ring fused to the pyrrole (B145914). While this mechanism is plausible, detailed quantum-chemical calculations would be required to map the complete potential energy surface, identify transition state structures, and calculate the energies of intermediates to confirm the most likely reaction pathway.
Another relevant synthetic approach involves the palladium-catalyzed reaction of γ-(N-arylamino)alkenes with aryl bromides, which can lead to related octahydrocyclopenta[b]pyrrole structures. nih.govnih.gov Mechanistic studies on these reactions suggest a complex interplay between competing pathways, including reductive elimination, β-hydride elimination, alkene insertion, and alkene dissociation. nih.govnih.gov The product distribution is highly dependent on the phosphine (B1218219) ligand used in the palladium catalyst. Quantum-chemical modeling could quantify the influence of different ligands on the activation barriers of these competing steps, thereby explaining the observed selectivity and guiding the rational design of catalysts for desired outcomes.
Computational modeling of these reaction pathways typically involves:
Geometry Optimization: Finding the lowest energy structures for reactants, intermediates, transition states, and products.
Frequency Calculations: To confirm that optimized structures are true minima or first-order saddle points (transition states) and to obtain zero-point vibrational energies and thermal corrections.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.
These calculations would provide a detailed, step-by-step understanding of how this compound and its derivatives are formed at a molecular level.
Kinetic and Thermodynamic Characterization of Synthetic Stages
A complete understanding of a synthetic process requires knowledge of both its kinetic and thermodynamic aspects. Computational chemistry offers methods to calculate these properties for each stage of a reaction, from reactants to products.
For instance, in the platinum-catalyzed synthesis, DFT calculations could determine the activation barriers for the initial cyclization and the subsequent ring-expansion steps. This would reveal which step is kinetically limiting. Similarly, for the palladium-catalyzed routes, the relative activation barriers for C-C versus C-N bond formation or β-hydride elimination can be computationally determined, providing a kinetic basis for the observed product selectivity. nih.gov
Below is a hypothetical data table illustrating the kind of thermodynamic and kinetic data that could be generated for a proposed two-step synthesis of a this compound derivative.
| Parameter | Step 1: Cyclization | Step 2: Ring Expansion | Overall Reaction |
| ΔH (kcal/mol) | -15.2 | -25.8 | -41.0 |
| ΔS (cal/mol·K) | -5.7 | +2.1 | -3.6 |
| ΔG (kcal/mol) at 298K | -13.5 | -26.4 | -39.9 |
| ΔG‡ (kcal/mol) at 298K | +18.9 | +22.5 | N/A |
Note: This table contains illustrative hypothetical data for a generic reaction and does not represent experimentally or computationally verified values for the synthesis of this compound.
Comparison of Activation Barriers with Related Pyrrole Systems
To contextualize the reactivity of the system leading to this compound, it is useful to compare its formation's activation barriers with those of other pyrrole synthesis methods. The activation energy is a critical factor determining the feasibility and required conditions for a chemical reaction.
The activation barriers for pyrrole formation can vary widely depending on the synthetic route. For example, Pd-catalyzed C-H activation and annulation reactions to form substituted pyrroles can have varying energy demands based on the specific substrates and catalytic system. thieme-connect.de Similarly, other transition-metal-catalyzed reactions, such as those involving titanium, proceed through different intermediates and transition states, leading to different kinetic profiles. researchgate.net
Computational studies on various pyrrole syntheses provide a basis for comparison. For example, DFT calculations on a 6π-electrocyclization/ring-contraction sequence to form polysubstituted pyrroles have shown activation energies (ΔG‡) that are sensitive to electronic effects. The absence of an electron-withdrawing group was found to significantly increase the activation barrier for the initial electrocyclization step by approximately 10 kcal/mol. nih.gov
A comparative table of activation barriers for different pyrrole syntheses is presented below. This allows for an estimation of the relative difficulty of forming the this compound ring system.
| Reaction Type | Catalyst/Conditions | Calculated ΔG‡ (kcal/mol) | Reference |
| 6π-Electrocyclization/Ring-Contraction | Thermal | ~20-30 | Based on data from nih.gov |
| Pd-Catalyzed [4+1] Annulation | Pd(TFA)₂/O₂ | Not explicitly calculated | General discussion in mdpi.com |
| Superbase-Mediated Self-Organization of Pyrroles | KOBut/DMSO | Rate-determining cyclization | Mentioned in nih.gov |
| Isomerization of N-substituted pyrazoles (for comparison) | High Temperature | 55-68 | nist.gov |
Note: This table provides a general comparison. The exact activation barriers are highly dependent on the specific substrates, catalysts, and computational methods used.
By calculating the activation barriers for the key steps in the synthesis of this compound, researchers can place this reaction within the broader context of heterocyclic chemistry and predict the experimental conditions necessary for its successful execution.
Molecular Dynamics Simulations for Ligand-Target Interactions in Pyrrole-Scaffold Inhibitors
The this compound scaffold is a potential pharmacophore for the design of new therapeutic agents. Once a derivative shows inhibitory activity against a biological target, such as an enzyme, molecular dynamics (MD) simulations can be employed to study the dynamic interactions between the ligand (the inhibitor) and the target protein at an atomic level.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This provides a detailed view of the conformational changes, binding stability, and key interactions that govern the ligand-protein complex.
For a hypothetical inhibitor based on the this compound scaffold, an MD simulation study would typically involve:
Molecular Docking: Initially, the inhibitor is placed into the active site of the target protein using a docking program to predict its most likely binding pose.
System Setup: The protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation: The simulation is run for a duration of nanoseconds to microseconds, tracking the trajectory of all atoms.
Analysis: The resulting trajectories are analyzed to understand the stability of the complex, identify key amino acid residues involved in binding, and calculate binding free energies.
Studies on other pyrrole-based inhibitors demonstrate the power of this approach. For example, MD simulations have been used to investigate the binding modes of thieno[3,2-b]pyrrole derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), revealing crucial interactions that stabilize the inhibitor in the active site. nih.govrsc.org Similarly, simulations have elucidated the inhibitory mechanisms of 7H-pyrrolo[2,3-d]pyrimidine derivatives against p21-activated kinase 4 (PAK4). mdpi.com These studies often analyze metrics such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to pinpoint key interactions.
The insights gained from MD simulations can guide the rational design of more potent and selective inhibitors by modifying the this compound scaffold to enhance favorable interactions or reduce unfavorable ones.
Exploration of Electronic Structure and Aromaticity in Fused Systems
The electronic structure of this compound dictates its reactivity, stability, and photophysical properties. A key aspect of its electronic structure is the aromaticity of the pyrrole ring. Pyrrole is an aromatic heterocycle because it has a planar, cyclic, conjugated system of p-orbitals containing 6 π-electrons, which satisfies Hückel's rule (4n+2 π-electrons, where n=1). libretexts.orgucalgary.camasterorganicchemistry.com
In this compound, the pyrrole ring is fused to a saturated five-membered carbocyclic ring (a cyclopentane ring). Because the cyclopentane portion is saturated (containing sp³-hybridized carbons), it does not extend the π-conjugated system of the pyrrole ring. Therefore, the system is not fully aromatic in the way that indole (a pyrrole fused to a benzene (B151609) ring) is. The aromaticity is localized to the five-membered pyrrole ring.
Computational methods can be used to quantify the aromaticity and explore the electronic properties of this fused system.
Aromaticity Indices: Various computational descriptors can be used to quantify aromaticity. These include Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring, and the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on bond lengths. Negative NICS values are indicative of aromatic character.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energies and spatial distributions of the HOMO and LUMO can be calculated to predict sites of electrophilic and nucleophilic attack and to estimate the electronic band gap, which is relevant for optical properties.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Advanced Spectroscopic Characterization Methodologies for 1,4,5,6 Tetrahydrocyclopenta B Pyrrole Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and stereochemistry.
¹H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. For a typical this compound scaffold, the proton spectrum is characterized by distinct regions:
Aromatic Protons: The protons on the pyrrole (B145914) ring typically resonate in the downfield region, influenced by the aromatic ring current.
Aliphatic Protons: The protons on the fused cyclopentane (B165970) ring appear in the upfield region. Their chemical shifts and multiplicities are dictated by their position relative to the pyrrole ring and any substituents.
N-H Proton: The proton attached to the nitrogen atom of the pyrrole ring usually appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. chemicalbook.com
¹³C NMR Spectroscopy probes the carbon framework of the molecule. The spectrum will show distinct signals for the aromatic carbons of the pyrrole ring and the aliphatic carbons of the tetrahydrocyclopentane moiety. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
2D NMR Techniques are essential for assembling the complete molecular structure by revealing correlations between nuclei. libretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. ipb.pt It is invaluable for tracing the connectivity of protons within the cyclopentane ring and identifying adjacent protons on the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). ipb.pt It is crucial for connecting different fragments of the molecule, for instance, linking protons on the cyclopentane ring to carbons in the pyrrole ring, thereby confirming the fused-ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding connectivity. ipb.pt This is particularly important for determining the relative stereochemistry and conformation of substituents on the cyclopentane ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Pyrrole C-H | 6.0 - 7.0 | Chemical shift depends on substituents on the pyrrole ring. |
| ¹H | Cyclopentane CH₂ (C4, C5, C6) | 1.5 - 3.0 | Complex multiplets are common due to spin-spin coupling. |
| ¹H | Pyrrole N-H | 7.5 - 9.0 | Often a broad signal; position is solvent-dependent. chemicalbook.com |
| ¹³C | Pyrrole C (quaternary) | 125 - 140 | Carbons at the ring fusion. |
| ¹³C | Pyrrole C-H | 100 - 120 | Shielded relative to quaternary pyrrole carbons. |
| ¹³C | Cyclopentane CH₂ | 20 - 40 | Typical aliphatic carbon region. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound derivatives, high-resolution mass spectrometry (HRMS) provides the exact molecular formula, confirming the elemental composition.
The fragmentation of these compounds under electron ionization (EI) or electrospray ionization (ESI) is highly dependent on the nature and position of substituents. nih.gov However, characteristic fragmentation pathways for the core structure can be proposed:
Molecular Ion (M⁺): The most intense peak in the spectrum often corresponds to the intact molecule, providing its molecular weight.
Loss of Alkyl Groups: Cleavage of the saturated cyclopentane ring can lead to the loss of ethylene (B1197577) (C₂H₄) or other small alkyl fragments.
Pyrrole Ring Fragmentation: The pyrrole ring can undergo characteristic cleavages, although it is generally more stable than the aliphatic ring.
Retro-Diels-Alder Reaction: In some cases, a retro-Diels-Alder type fragmentation of the cyclopentane ring might be observed.
The fragmentation pathways are significantly influenced by substituents on the pyrrole ring. nih.gov Analysis of these fragments helps to piece together the structure of the original molecule.
Table 2: Plausible Mass Spectrometry Fragments for a Generic this compound
| Fragment | Proposed Structure | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | Intact Molecule | Molecular Ion |
| [M - H]⁺ | Loss of a hydrogen radical | Initial radical loss |
| [M - C₂H₄]⁺ | Loss of ethylene | Cleavage of the cyclopentane ring |
| [C₄H₄N]⁺ | Pyrrole cation | Cleavage at the fusion points |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative will display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key diagnostic peaks include:
N-H Stretch: A sharp to moderately broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the N-H bond in the pyrrole ring. libretexts.org Its appearance distinguishes it from the much broader O-H stretch of alcohols.
C-H Stretches (Aromatic): Absorptions slightly above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) can be attributed to the C-H bonds of the pyrrole ring.
C-H Stretches (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are indicative of the C-H bonds within the saturated cyclopentane ring. libretexts.org
C=C Stretch: A peak in the 1600-1680 cm⁻¹ region may be observed due to the carbon-carbon double bonds within the pyrrole ring.
C-N Stretch: This vibration typically appears in the fingerprint region, around 1000-1350 cm⁻¹.
The presence or absence of other characteristic peaks (e.g., a strong absorption around 1700 cm⁻¹ for a carbonyl group) can confirm the identity of various substituents attached to the core structure. libretexts.org
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Pyrrole) | Stretching | 3300 - 3500 | Medium, Sharp |
| C-H (Aromatic/Pyrrole) | Stretching | 3030 - 3100 | Medium to Weak |
| C-H (Aliphatic/Cyclopentane) | Stretching | 2850 - 2960 | Strong |
| C=C (Pyrrole) | Stretching | ~1600 - 1680 | Variable |
| C-N | Stretching | 1000 - 1350 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of this compound that can be grown as single crystals, this technique provides precise information on:
Bond Lengths and Angles: Accurate measurement of the distances between atoms and the angles between bonds, confirming the molecular geometry.
Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration (R/S) of each stereocenter.
Conformation: It reveals the preferred conformation of the fused ring system, such as the puckering of the cyclopentane ring.
Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding, π-stacking, and other non-covalent interactions in the solid state.
The resulting crystal structure serves as the ultimate proof of the proposed molecular architecture derived from other spectroscopic methods.
Chromatographic Techniques for Purity Assessment and Isolation (TLC, Flash Chromatography, HPLC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound derivatives.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction, to check the purity of a sample, and to determine the appropriate solvent system for column chromatography. The retention factor (Rf) value is characteristic for a compound in a given solvent system.
Flash Chromatography: This is the standard technique for purifying compounds on a preparative scale. A column packed with a stationary phase (typically silica (B1680970) gel) is used to separate the desired product from starting materials, byproducts, and other impurities based on their differential polarity.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency compared to flash chromatography. It is used for both analytical and preparative purposes. Analytical HPLC can determine the purity of a sample with high accuracy, often expressed as a percentage of the total peak area. Preparative HPLC can be used to isolate highly pure compounds or to separate closely related isomers. Chiral HPLC, using a chiral stationary phase, is specifically employed to separate enantiomers of chiral derivatives.
Research Applications of 1,4,5,6 Tetrahydrocyclopenta B Pyrrole Scaffolds in Modern Chemistry
Role as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile template for drug discovery. The pyrrole (B145914) ring system is a well-established privileged structure, found as a core component in a multitude of natural products and pharmaceuticals. nih.govnih.govnih.gov The 1,4,5,6-tetrahydrocyclopenta[b]pyrrole framework is a key structural moiety in many of these bioactive molecules, prized for its ability to present substituents in a defined three-dimensional space, facilitating interactions with biological macromolecules. nih.gov
The this compound core is a foundational structure in the design of novel bioactive molecules. nih.gov Its rigid, fused-ring structure provides a stable platform for the attachment of various functional groups, allowing chemists to systematically explore structure-activity relationships (SAR). This scaffold is utilized to construct molecules intended for therapeutic applications, acting as a synthetic intermediate or precursor for more complex drug candidates. acs.orgacs.org The versatility of the pyrrole nucleus allows for its incorporation into a wide array of compounds, and analogs containing this scaffold are considered a rich source of potential new drugs. nih.gov Synthetic chemists have developed various methods, such as platinum-catalyzed cascade reactions, to efficiently produce substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles, making this scaffold more accessible for drug discovery programs. nih.gov
A significant area of research has been the exploration of this compound derivatives as inhibitors or modulators of key biological targets. Notably, 2-substituted derivatives of this scaffold have demonstrated excellent selective inhibitory activity against cyclooxygenase-2 (COX-2). nih.govnih.gov COX-2 is an enzyme implicated in inflammation and pain, and its selective inhibition is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.
In one study, a series of 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole compounds were evaluated for their anti-inflammatory effects on TPA-induced skin inflammation in mice. nih.gov Many of the tested compounds showed significant anti-inflammatory activity. nih.gov One particular derivative demonstrated an anti-inflammatory potency 3.2 times higher than celecoxib (B62257), a well-known selective COX-2 inhibitor. nih.govnih.gov The mechanism of action for this potent compound was linked to its ability to suppress the production of pro-inflammatory mediators, including IL-1β, IL-6, and TNF-α, by inhibiting the NF-κB signaling pathway. nih.govnih.gov The broader class of pyrrole-containing compounds has been widely investigated for the inhibition of various COX-1 and COX-2 enzymes. nih.gov
| Compound Class | Biological Target | Research Findings |
| 2-Substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole Derivatives | COX-2, NF-κB | Showed potent anti-inflammatory activity. nih.govnih.gov One compound was 3.2-fold more active than celecoxib and suppressed IL-1β, IL-6, and TNF-α via NF-κB pathway inhibition. nih.govnih.gov |
| Aroyl- and Thiophene-Substituted Pyrroles | COX-1, COX-2 | A series of compounds were synthesized and showed inhibitory activity for both COX-1 and COX-2, demonstrating the versatility of the pyrrole scaffold for developing COX inhibitors. nih.gov |
The this compound framework is not only a synthetic invention but also a structural element found in nature. It is an important component of the phorbine (B1255766) chromophore, the macrocyclic core of chlorophylls, which are essential pigments in photosynthesis. acs.org This highlights the fundamental role of this fused-ring system in vital biological processes.
Furthermore, the cyclopenta[b]pyrrole (B12890464) core is a key structural feature of complex alkaloids like (+)-roseophilin, a natural product isolated from Streptomyces griseoviridis that exhibits potent cytotoxic activity. nih.govnih.gov The synthesis of roseophilin and its analogues is a significant challenge that has attracted considerable attention from the synthetic chemistry community. nih.govresearchgate.net Total synthesis strategies often focus on the construction of this core tricyclic ketopyrrole segment. researchgate.net For instance, synthetic routes have employed catalytic Nazarov cyclizations and Paal-Knorr pyrrole condensations to build the fused cyclopentane-pyrrole system that defines the structure of roseophilin. nih.govresearchgate.net The intense focus on synthesizing this natural product underscores the perceived importance of the cyclopenta[b]pyrrole motif in designing complex and biologically active molecules.
Contributions to Materials Science Research
Beyond its biomedical applications, the this compound scaffold and related fused-pyrrole systems have demonstrated significant potential in the field of materials science. acs.org The electron-rich nature of the pyrrole ring makes it an excellent building block for creating organic electronic materials. nih.gov
The unique structure of this compound makes it a candidate for the development of novel conducting polymers. acs.org Pyrrole itself is the monomer for polypyrrole, one of the most studied and technologically important conducting polymers. scielo.br Polypyrrole is typically synthesized through chemical or electrochemical oxidation of the monomer, resulting in a polymer with a conjugated backbone capable of conducting electricity. The incorporation of fused-ring systems like tetrahydrocyclopenta[b]pyrrole into polymer backbones is a strategy to tune the electronic and physical properties of the resulting materials. For instance, creating donor-acceptor copolymers that include pyrrole-based units can modify the material's optoelectronic characteristics for specific applications.
The this compound structure has been identified as a promising candidate for use in organic semiconductors. acs.org Fused-pyrrole systems are actively being investigated as building blocks for the active layers in organic field-effect transistors (OFETs). nih.gov These materials are valued for their potential use in low-cost, flexible electronics. For example, molecules incorporating a 6H-Pyrrolo[3,2-b:4,5-b′]bis acs.orgnih.govbenzothiazine core, which contains a central pyrrole ring fused with other heterocycles, have been shown to act as p-type semiconductors with good hole mobility and high on/off ratios in OFETs. The ability to modify the pyrrole scaffold allows for fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge transport and device performance. nih.gov
| Material Class | Application | Key Findings |
| Polypyrrole | Conducting Polymer | Can be synthesized via chemical, electrochemical, or enzymatic polymerization to yield a technologically important conducting material. scielo.br |
| Fused-Pyrrole Donor-Acceptor Copolymers | Organic Electronics | The electron-rich nature of fused pyrrole systems like 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) enables the manipulation of optoelectronic properties for applications in electrochromics and organic photovoltaics. |
| 6H-Pyrrolo[3,2-b:4,5-b′]bis acs.orgnih.govbenzothiazine Systems | Organic Semiconductors (OFETs) | These facilely synthesized molecules act as p-type semiconductors, achieving average hole mobilities as high as 0.34 cm² V⁻¹ s⁻¹ with good reproducibility and stability. |
| Thieno[3,2-b]pyrrole-based molecules | Organic Semiconductors (OFETs) | This fused-pyrrole system is a good building block for organic semiconductors, displaying "nearly-ideal" OFET characteristics without compromising charge carrier mobilities. nih.gov |
Integration into Advanced Functional Materials
The unique structural architecture of the this compound scaffold, which combines a saturated cyclopentane (B165970) ring with an aromatic pyrrole ring, has led to its identification as a promising candidate for the development of novel advanced functional materials. ontosight.ai While extensive, specific research into the integration of this exact scaffold into functional materials remains a niche area, its inherent chemical and electronic properties suggest significant potential in fields such as conducting polymers and organic semiconductors. ontosight.ai
The core structure possesses features that are highly desirable for materials science applications. The planar, aromatic pyrrole component can facilitate π-π stacking and charge transport, which are crucial for electronic conductivity. ontosight.ai The fused, non-aromatic cyclopentane ring provides structural rigidity and can be functionalized to tune the solubility and processing characteristics of resulting materials. This combination allows for the potential design of materials with tailored electronic properties and good environmental stability.
Exploration into this area is largely centered on the prospective use of this compound derivatives as monomers for polymerization. Theoretical and comparative studies with other pyrrole-based polymers suggest that polymers incorporating this scaffold could exhibit interesting optoelectronic properties. The development of such materials would involve the synthesis of appropriately functionalized monomers, followed by polymerization to create conjugated polymers. These polymers could then be characterized for their conductivity, band gap, and performance in electronic devices.
While detailed experimental data on advanced functional materials exclusively incorporating the this compound scaffold is limited in publicly accessible scientific literature, the conceptual applications are outlined below based on the known properties of pyrrole-based materials.
Table of Potential Applications in Advanced Functional Materials
| Potential Material Type | Role of this compound Scaffold | Anticipated Functional Properties | Potential Applications |
| Conducting Polymers | Serves as the monomeric repeating unit in a conjugated polymer chain. | Electrical conductivity, electrochemical stability, processability. | Organic electrodes, anti-static coatings, sensors. |
| Organic Semiconductors | Forms the core of a small molecule or polymeric semiconductor. | Charge carrier mobility, tunable band gap, photoresponsiveness. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). |
| Sensors | Acts as the active material whose electronic properties change upon analyte interaction. | High sensitivity and selectivity to specific chemical or biological analytes. | Chemical sensors, biosensors. |
Further research is necessary to synthesize and characterize materials based on the this compound scaffold to experimentally validate these potential applications and to fully understand the structure-property relationships.
Current Challenges and Future Research Directions
Development of More Efficient and Atom-Economical Synthetic Routes
One notable advancement is the platinum-catalyzed cascade cyclization and ring expansion of 2-alkynyl-1-azaspiro[2.3]hexanes. nih.gov This method provides a convenient pathway to synthesize substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles. nih.gov The process is believed to proceed through a sequence where the platinum catalyst activates the alkyne, leading to an intramolecular cyclization followed by a rearrangement of the strained spirocyclic system to form the more stable fused pyrrole (B145914) ring.
Another approach that exemplifies atom economy is the use of transition-metal-catalyzed hydroacylation reactions. nih.gov These processes involve the addition of a C-H bond from an aldehyde across an unsaturated bond, forming a new C-C bond with 100% atom economy. nih.gov For instance, rhodium(I) catalysts have been effectively used to combine aldehydes and propargylic amines to yield γ-amino enones. These intermediates can then undergo an in-situ dehydrative cyclization, triggered by an acid like p-toluenesulfonic acid (p-TSA), to afford highly substituted pyrroles. nih.gov This cascade approach avoids the pre-functionalization of starting materials and minimizes stoichiometric byproducts.
| Catalyst System | Starting Materials | Key Transformation | Advantage |
| Platinum Catalyst | 2-Alkynyl-1-azaspiro[2.3]hexanes | Cascade Cyclization/Ring Expansion | Direct access to the core structure from a strained precursor. nih.gov |
| Rhodium(I)/Diphosphine Ligand | Aldehydes, Propargylic Amines | Hydroacylation/Dehydrative Cyclization | High atom economy, use of simple substrates. nih.gov |
Advancements in Asymmetric Synthesis of Chiral 1,4,5,6-Tetrahydrocyclopenta[b]pyrrole Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry where the biological activity of stereoisomers can differ significantly. The development of asymmetric methods to produce chiral this compound derivatives is an active area of research. Organocatalysis has emerged as a powerful tool for constructing chiral molecules.
Recent progress in this area includes the use of organocatalytic asymmetric cascade reactions to build complex heterocyclic structures with high stereocontrol. For example, chiral pyrrolizine-based triheterocycles have been synthesized via an organocatalytic aza-Michael–aldol reaction of α-branched α,β-unsaturated aldehydes with 2-(trifluoroacetyl)pyrroles. researchgate.net This strategy achieves high enantioselectivities (90–95% ee) and excellent diastereoselectivities, creating three contiguous stereogenic centers. researchgate.net
Similarly, multicomponent domino reactions catalyzed by chiral organocatalysts have been developed for the synthesis of related heterocyclic systems like tetrahydropyridines. nih.gov A quinine-derived squaramide catalyst, for instance, has been shown to efficiently catalyze a triple-domino Michael/aza-Henry/cyclization reaction to provide tetrahydropyridines with three contiguous stereocenters in excellent enantiomeric excesses. nih.gov The adaptation of such catalytic systems to substrates suitable for forming the this compound core is a promising future research direction. These strategies offer a pathway to access chiral derivatives that are otherwise difficult to obtain.
Overcoming Side Reactions and Enhancing Selectivity in Complex Media
Achieving high selectivity is a critical challenge in the synthesis of complex molecules, especially when multiple reactive sites can lead to a mixture of isomers or byproducts. In the context of substituted 1,4,5,6-tetrahydrocyclopenta[b]pyrroles, controlling regioselectivity and diastereoselectivity is essential.
Research by Ney and Wolfe has demonstrated that the selective synthesis of either 5-aryl or 6-aryl octahydrocyclopenta[b]pyrroles can be achieved from a common precursor through a palladium-catalyzed reaction. nih.govnih.gov The outcome of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which modulates the relative rates of competing mechanistic pathways such as reductive elimination, β-hydride elimination, and alkene insertion. nih.gov This work highlights how catalyst structure can be fine-tuned to steer a complex reaction toward a single desired product with excellent diastereoselectivity (dr ≥ 20:1). nih.govnih.gov By carefully selecting the ligand, it is possible to suppress the formation of undesired diarylamine and hexahydrocyclopenta[b]pyrrole side products. nih.gov
Table: Ligand-Controlled Selectivity in Pd-Catalyzed Arylation
| Phosphine Ligand | Major Product | Description |
| P(o-tol)₃ | Mixture of Products | Leads to a mixture of diarylamine, 6-aryl, and 5-aryl isomers. nih.gov |
| DPEPhos | 6-Aryl Octahydrocyclopenta[b]pyrrole | Favors the pathway leading to the 6-aryl substituted product. nih.gov |
| 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl | 5-Aryl Octahydrocyclopenta[b]pyrrole | Directs the reaction to selectively form the 5-aryl isomer. nih.gov |
This level of control is crucial for creating structurally defined molecules and represents a significant step in overcoming the challenge of side reactions in complex synthetic transformations.
Multicomponent Reactions for Enhanced Molecular Complexity and Diversity
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single pot to form a complex product that incorporates substantial portions of all reactants. nih.govbohrium.com This approach is highly convergent, atom-economical, and ideal for rapidly generating libraries of structurally diverse molecules. bohrium.com
An efficient MCR has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta bohrium.comnih.govpyrrolo[2,3-b]pyridine derivatives, which contain the core this compound skeleton. nih.govbeilstein-journals.org This three-component reaction involves the combination of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. beilstein-journals.org The reaction proceeds without a catalyst in refluxing acetonitrile (B52724), affording the complex tricyclic products in high yields and with high diastereoselectivity. nih.govbeilstein-journals.org
The proposed mechanism involves the in-situ generation of a reactive 5-(alkylimino)cyclopenta-1,3-diene from the reaction between the isocyanide and two molecules of the electron-deficient alkyne. This intermediate then undergoes a formal [3+2] cycloaddition reaction with the 1,4-dihydropyridine (B1200194) to construct the fused ring system. beilstein-journals.org This MCR demonstrates how molecular complexity can be rapidly achieved from simple precursors, providing a versatile route to novel derivatives of the target scaffold. nih.gov
Computational Design and Prediction of Novel this compound Derivatives with Targeted Reactivity or Properties
Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and prediction of molecular properties before their synthesis. Methods like molecular docking, quantum mechanics, and molecular dynamics simulations can guide the development of novel compounds with specific, targeted functions.
For pyrrole-based scaffolds, computational approaches are actively used in drug discovery. For example, in the development of new antitubercular agents, structure-based design and computational screening have been used to identify novel pyrrole-fused pyrimidine derivatives that target the InhA enzyme. nih.gov Computational docking studies can reveal favorable binding conformations within an enzyme's active site, identifying key hydrogen bonds and hydrophobic interactions that contribute to biological activity. nih.gov Furthermore, in-silico predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, such as aqueous solubility and human oral absorption, help to prioritize candidate molecules for synthesis and biological evaluation. nih.gov
These computational strategies can be directly applied to the this compound scaffold. By defining a biological target (e.g., an enzyme or receptor) or a desired material property (e.g., photophysical characteristics), libraries of virtual derivatives can be designed and screened. Computational analysis can predict their binding affinity, reactivity, and electronic properties, allowing researchers to focus synthetic efforts on the most promising candidates. This synergy between computational prediction and experimental synthesis accelerates the discovery of new molecules with tailored functions.
Q & A
Q. What are the common synthetic routes for 1,4,5,6-tetrahydrocyclopenta[b]pyrrole, and how do they differ in methodology?
The synthesis of this compound employs diverse strategies:
- Brønsted Acid-Catalyzed Annulation : A three-component reaction using primary amines, silylenolate nucleophiles, and α-hydroxy silylenol ethers enables modular synthesis. This method allows for diastereoselectivity control and generates substituted derivatives in a single pot .
- Au(I)-Catalyzed Cascade : Gold catalysis facilitates rearrangement/cyclization cascades, yielding 2-substituted derivatives with high efficiency (e.g., this compound-2-carboxylates) .
- Theoretical vs. Experimental Challenges : Quantum-chemical modeling suggests feasibility via Trofimov reaction (cyclopentanone oxime + acetylene), but experimental attempts fail due to competing hydrolysis and condensation side reactions .
Q. How is this compound characterized structurally?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular formulas (e.g., C19H26NO, [M+H]<sup>+</sup> = 284.2009) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3061 cm<sup>-1</sup>, aromatic C=C at 1596 cm<sup>-1</sup>) .
- NMR and X-ray Diffraction : Resolves regiochemistry and stereochemistry, particularly in substituted derivatives .
Advanced Research Questions
Q. Why does the Trofimov reaction fail to synthesize this compound experimentally despite theoretical feasibility?
Quantum-chemical models predict viable pathways, but basic reaction conditions (~100°C, 1 atm) promote side reactions like hydrolysis and condensation. Steric hindrance and competing iminium ion formation further complicate isolation of the target compound .
Q. What mechanistic insights guide the optimization of Brønsted acid-catalyzed annulation for tetrahydrocyclopenta[b]pyrrole synthesis?
Proposed mechanisms involve:
Carbocation Formation : Protonation of polarized alkenes generates reactive intermediates.
Electrophilic Aromatic Substitution : Carbocations attack pyrrole at the C5 position, forming iminium ions.
Cyclization/Deprotonation : Intramolecular Friedel-Crafts cyclization yields the fused pyrrole core. Diastereoselectivity remains underexplored .
Q. How do catalyst systems influence the efficiency of Leboeuf’s method for synthesizing substituted derivatives?
Leboeuf’s approach requires Ca(NTf2)2 and Cu(OTf)2 to synergistically promote hydroamination and isomerization. Sequential addition prevents undesired Friedel-Crafts side reactions, achieving yields up to 74% for functionalized furylcarbinol-derived analogs .
Q. What role does this compound play in materials science, particularly in metal-organic frameworks (MOFs)?
Fe(cta)2 MOFs (cta = 1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazolate) exhibit high-spin states at room temperature. Their mechanical properties, influenced by Fe–N bond strength and void fraction, are critical for applications in barocaloric materials and mechanical energy storage .
Q. What pharmacological activities have been reported for this compound derivatives?
- Anti-Inflammatory Effects : 2-Substituted derivatives reduce TPA-induced skin inflammation in mice by inhibiting cyclooxygenase-2 (COX-2) .
- Kinase Inhibition : Tetrahydroindole analogs act as selective Src/Yes tyrosine kinase inhibitors, relevant in cancer therapy .
Q. How does continuous-flow hydrogenolysis improve the synthesis of pharmaceutical intermediates?
Using iridium catalysts in flow reactors, N-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylates undergo hydrogenolysis with 97% yield. This method enhances scalability and reduces reaction times compared to batch processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
